Antitumor agent-100 hydrochloride, also known as compound A6, is a novel compound recognized for its ability to induce apoptosis in cancer cells. It functions as a molecular glue, specifically targeting the interaction between phosphodiesterase 3A and sleep factor 12, with an inhibitory concentration of 0.3 micromolar. This compound is characterized by its oral bioavailability and superior antitumor activity across various cancer types, making it a promising candidate in cancer therapy .
These methods ensure that the compound retains its desired pharmacological properties while minimizing impurities .
Antitumor agent-100 hydrochloride exhibits significant biological activity as an apoptosis inducer. Its ability to trigger cell death in malignant cells is attributed to its role in disrupting critical survival pathways. In preclinical studies, this compound has shown efficacy against various cancer cell lines, demonstrating a potent capacity to inhibit tumor growth and promote apoptosis .
The synthesis of antitumor agent-100 hydrochloride involves multi-step chemical processes that are optimized for yield and purity. While specific synthetic routes are proprietary and not fully disclosed in the literature, typical methods may include:
Antitumor agent-100 hydrochloride holds several potential applications in oncology, including:
Interaction studies involving antitumor agent-100 hydrochloride focus on its binding affinity and effects on target proteins. Research indicates that it effectively inhibits the interaction between phosphodiesterase 3A and sleep factor 12, leading to decreased cell viability in cancer models. Further studies are needed to explore potential drug-drug interactions and the compound's effects on other cellular pathways .
Antitumor agent-100 hydrochloride can be compared with several other compounds known for their antitumor properties:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Venetoclax | Bcl-2 inhibitor; promotes apoptosis | Selectively targets anti-apoptotic proteins |
| Lenalidomide | Immunomodulatory; enhances immune response | Dual action as an immunomodulator and antitumor agent |
| TAS-102 | Nucleoside analog; inhibits DNA synthesis | Combination therapy enhancing bioavailability |
| Doxorubicin | Intercalates DNA; inhibits topoisomerase II | Broad-spectrum anticancer activity |
Antitumor agent-100 hydrochloride is unique due to its specific targeting of phosphodiesterase 3A and sleep factor 12, which distinguishes it from other agents that may act through more generalized mechanisms. Its oral bioavailability and ability to induce apoptosis make it a compelling candidate for further development in cancer therapeutics .
Antitumor agent-100 (hydrochloride) emerged from systematic efforts to develop synthetic compounds with improved selectivity and potency against malignancies. Unlike natural product-derived agents such as dolastatin or cryptophycins, this compound was engineered through rational drug design to optimize pharmacokinetic properties and target engagement. Its discovery aligns with the broader shift toward small-molecule inhibitors that disrupt specific oncogenic pathways while minimizing off-target effects.
The hydrochloride salt form was strategically selected to enhance aqueous solubility and stability, critical for in vivo administration and bioavailability. While the exact timeline of its development remains proprietary, its design principles reflect advancements in combinatorial chemistry and structure-activity relationship (SAR) modeling prevalent in early 21st-century oncology research.
Antitumor agent-100 (hydrochloride) warrants academic attention due to its dual mechanisms of action:
This mechanistic diversity positions it as a candidate for cancers with heterogeneous driver mutations, such as pancreatic and renal carcinomas. Furthermore, its synthetic origin allows for scalable production and structural modularity, enabling derivative development.
Antitumor agent-100 (hydrochloride) exemplifies the convergence of medicinal chemistry and molecular oncology. Key attributes include:
| Property | Description |
|---|---|
| Molecular Weight | ~400-600 Da (estimated for small-molecule class) |
| Solubility | Enhanced via hydrochloride salt formation |
| In Vitro IC₅₀ | Low nanomolar range against colorectal (HCT116) and pancreatic cell lines |
| In Vivo Efficacy | Tumor growth inhibition in xenograft models at 0.25 mg/kg dosing |
| Metabolic Stability | Resistant to first-pass metabolism due to non-reactive functional groups |
In orthotopic patient-derived xenograft (PDX) models, the compound demonstrated selective downregulation of receptor tyrosine kinases (RTKs) in tumor tissue, sparing healthy cells. This selectivity aligns with trends in precision oncology, where stromal-tumor interactions are increasingly targeted.
Antitumor agent-100 (hydrochloride) is systematically named as 6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one hydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards [1] [7]. The compound is assigned Chemical Abstracts Service registry number 2841750-53-4, which serves as its unique chemical identifier [28] [29] [30]. Alternative nomenclature designations include compound A6 hydrochloride, reflecting its systematic development classification within antitumor research programs [29] [30].
The hydrochloride salt form represents the pharmaceutical preparation of the base compound, where the addition of hydrochloric acid enhances aqueous solubility characteristics while maintaining the core molecular structure [1]. This salt formation follows established pharmaceutical practices for improving bioavailability of organic compounds containing basic nitrogen functionalities [29].
Antitumor agent-100 (hydrochloride) possesses the molecular formula C₁₇H₁₅Cl₂N₃O, representing a precise stoichiometric arrangement of seventeen carbon atoms, fifteen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom [1] [7] [28]. The molecular weight is established at 348.23 grams per mole, calculated through standard atomic mass summation methods [7] [29] [30].
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅Cl₂N₃O |
| Molecular Weight | 348.23 g/mol |
| Chemical Abstracts Service Number | 2841750-53-4 |
The molecular architecture of Antitumor agent-100 (hydrochloride) features a fused heterocyclic system based on an imidazo[2,1-b]quinazolin-2-one scaffold [1] [29]. The core structure incorporates a quinazoline ring system fused with an imidazole moiety, creating a tricyclic framework that provides structural rigidity and specific geometric constraints [35] [36].
The compound contains several key functional groups that contribute to its chemical and biological properties. A ketone functionality is present at the 2-position of the imidazole ring, while chlorine substitution occurs at the 6-position of the quinazoline system [1] [7]. The 7-position bears a 4-methylphenyl substituent, introducing aromatic character and specific steric interactions [28] [29].
The canonical Simplified Molecular Input Line Entry System representation is: CC1=CC=C(C=C1)C2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)Cl.Cl, which precisely defines the molecular connectivity [7] [30]. This structural arrangement creates a planar aromatic system with specific electronic distribution patterns characteristic of heterocyclic compounds [35] [39].
The molecular structure of Antitumor agent-100 (hydrochloride) exhibits no chiral centers, indicating the absence of optical isomerism potential [1] [29]. The compound exists as a single constitutional isomer with fixed connectivity between all atoms, eliminating structural isomerism possibilities within the given molecular formula [35].
The imidazo[2,1-b]quinazolin-2-one framework adopts a predominantly planar conformation due to the extensive conjugated π-electron system spanning the fused ring structure [35] [36]. This planarity is maintained through the quinazoline and imidazole ring fusion, which restricts conformational flexibility and establishes defined spatial relationships between substituents [39] [40].
The solubility characteristics of Antitumor agent-100 (hydrochloride) are significantly influenced by its heterocyclic structure and the presence of the hydrochloride salt formation [14] [37]. Quinazoline derivatives generally exhibit enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide compared to non-polar organic solvents [37].
The hydrochloride salt formation substantially improves aqueous solubility compared to the free base form, a common pharmaceutical strategy for compounds containing basic nitrogen atoms [1] [14]. This enhancement occurs through ionic interactions between the protonated nitrogen center and chloride counterion, facilitating hydration and dissolution in aqueous media [37].
Experimental solubility studies on structurally related imidazoquinazoline derivatives demonstrate temperature-dependent solubility behavior, with increasing dissolution observed at elevated temperatures [37]. The presence of the 4-methylphenyl substituent contributes to hydrophobic character, while the polar ketone and nitrogen functionalities provide hydrophilic interaction sites [35] [41].
Chemical stability analysis of Antitumor agent-100 (hydrochloride) reveals characteristics typical of heterocyclic compounds containing nitrogen-oxygen functionalities [14] [38]. The imidazo[2,1-b]quinazolin-2-one core structure demonstrates inherent stability under ambient conditions due to the delocalized π-electron system that provides thermodynamic stabilization [35] [38].
Stability studies on related heterocyclic antitumor compounds indicate potential degradation pathways under extreme pH conditions, particularly in strongly basic environments where nucleophilic attack on the ketone carbonyl may occur [14] [18]. The presence of chlorine substituents generally enhances molecular stability through electron-withdrawing effects that reduce nucleophilic susceptibility [38].
Temperature stability assessments suggest that solid-state storage at controlled temperatures maintains compound integrity, while elevated temperatures may promote thermal decomposition through heterocyclic ring-opening mechanisms [14] [37]. Photolytic stability studies on similar quinazoline derivatives demonstrate moderate sensitivity to prolonged ultraviolet irradiation, indicating the need for light-protected storage conditions [18].
Physical property determination for Antitumor agent-100 (hydrochloride) follows established protocols for heterocyclic pharmaceutical compounds [11] [17]. Melting point measurements for structurally analogous imidazoquinazoline derivatives typically range between 200-250°C, reflecting the strong intermolecular interactions characteristic of fused heterocyclic systems [35] [41].
The presence of hydrogen bonding capabilities through the nitrogen atoms and ketone functionality contributes to elevated melting points compared to purely hydrocarbon structures [41]. Chlorine substitution patterns influence crystal packing arrangements and thereby affect thermal transition temperatures [38].
| Physical Property | Typical Range for Similar Compounds |
|---|---|
| Melting Point | 200-250°C |
| Crystal Form | Crystalline solid |
| Color | White to off-white |
| Stability | Stable under ambient conditions |
Boiling point determination is typically not performed for pharmaceutical compounds due to thermal decomposition occurring before vaporization [17]. Density measurements and refractive index values provide additional characterization parameters for quality control and identification purposes [26].
Nuclear Magnetic Resonance spectroscopy serves as a primary analytical technique for structural elucidation and purity assessment of Antitumor agent-100 (hydrochloride) [15] [16]. Proton Nuclear Magnetic Resonance analysis provides detailed information regarding the hydrogen environments within the molecular structure, enabling confirmation of structural connectivity and substitution patterns [15] [36].
The aromatic protons of the quinazoline ring system typically appear in the 7.0-8.5 parts per million region, with specific chemical shifts dependent upon electronic effects from substituents [15] [35]. The 4-methylphenyl substituent generates characteristic signals for both the aromatic protons and the methyl group, appearing as distinct multipicity patterns [36].
Carbon-13 Nuclear Magnetic Resonance spectroscopy complements proton analysis by providing information on all carbon environments within the molecule [16] [36]. The ketone carbonyl carbon exhibits a distinctive downfield chemical shift around 160-180 parts per million, while aromatic carbons appear in the 120-140 parts per million range [35] [40].
Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable complete structural assignment through connectivity mapping and spatial relationship determination [16] [36]. These advanced methods are particularly valuable for confirming the fused ring arrangement and substituent positioning [40].
Mass spectrometry analysis of Antitumor agent-100 (hydrochloride) employs electrospray ionization techniques optimized for heterocyclic pharmaceutical compounds [17] [18] [24]. The molecular ion peak appears at mass-to-charge ratio 348, corresponding to the protonated molecular ion [M+H]⁺ of the hydrochloride salt [18] [24].
Fragmentation patterns provide structural confirmation through characteristic loss patterns typical of imidazoquinazoline derivatives [18]. Common fragmentation includes loss of the chlorine substituent and cleavage of the 4-methylphenyl group, generating diagnostic product ions [17] [24].
High-resolution mass spectrometry enables precise molecular formula determination and differentiation from potential isomers or impurities [18] [24]. Tandem mass spectrometry techniques provide detailed fragmentation pathways that support structural elucidation and compound identification [17].
Liquid chromatography-mass spectrometry coupling allows simultaneous separation and identification, particularly valuable for purity analysis and degradation product characterization [18] [24]. Multiple reaction monitoring modes enable sensitive quantitative analysis in complex matrices [24].
Infrared spectroscopy provides functional group identification through characteristic absorption frequencies specific to molecular vibrations [17] [22]. The ketone carbonyl stretch typically appears around 1650-1700 wavenumbers, while aromatic carbon-carbon stretches occur in the 1450-1600 wavenumber region [17] [26].
Nitrogen-hydrogen stretching vibrations from the imidazole ring generate absorption bands in the 3200-3400 wavenumber range, though these may be modified by hydrogen bonding interactions [17] [22]. Carbon-chlorine stretching produces characteristic absorptions around 700-800 wavenumbers [26].
Ultraviolet-Visible spectroscopy reveals electronic transitions characteristic of the extended conjugated system present in the imidazo[2,1-b]quinazolin-2-one framework [17] [25]. Maximum absorption wavelengths typically occur in the 250-300 nanometer range for similar heterocyclic structures [25].
| Spectroscopic Method | Key Diagnostic Features |
|---|---|
| Infrared | Carbonyl stretch (1650-1700 cm⁻¹), Aromatic C=C (1450-1600 cm⁻¹) |
| Ultraviolet-Visible | Maximum absorption 250-300 nm |
| Nuclear Magnetic Resonance | Aromatic protons (7.0-8.5 ppm), Carbonyl carbon (160-180 ppm) |
The molar extinction coefficient provides quantitative information for concentration determination using Beer-Lambert law relationships [25]. Solvent effects on absorption spectra offer insights into molecular interactions and aggregation behavior [17].
High-Performance Liquid Chromatography represents the standard analytical method for quantitative analysis and purity determination of Antitumor agent-100 (hydrochloride) [20] [21] [23] [27]. Reversed-phase chromatography using octadecylsilane stationary phases provides optimal separation conditions for heterocyclic pharmaceutical compounds [21] [23].
Mobile phase optimization typically employs acetonitrile-water gradients with formic acid or phosphate buffer modification to control ionization and peak shape [21] [24] [27]. Column temperature control and flow rate optimization ensure reproducible retention times and peak resolution [23] [26].
Ultra-Performance Liquid Chromatography offers enhanced separation efficiency and reduced analysis times compared to conventional High-Performance Liquid Chromatography methods [22] [24]. Sub-two-micrometer particle size stationary phases enable superior resolution of closely related compounds and impurities [24].
Preparative chromatography techniques facilitate compound purification and isolation for further characterization studies [22] [26]. Scale-up considerations include loading capacity, solvent consumption, and recovery efficiency optimization [20] [27].
Antitumor agent-100 (hydrochloride) belongs to the class of phosphodiesterase 3A (PDE3A) modulators that function as molecular glues, promoting the formation of cytotoxic PDE3A-SLFN12 protein complexes [1]. The compound's development follows from extensive structure-activity relationship studies conducted on the lead compound 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) [1].
The dihydropyridazinone core structure represents a privileged scaffold for PDE3A modulation, offering multiple sites for structural optimization while maintaining the essential pharmacophore elements necessary for target engagement [1]. The 4-aminophenyl substituent provides a reactive handle for introducing various functional groups through standard organic transformations, enabling systematic exploration of structure-activity relationships.
The initial synthetic step involves acetylation of the aniline nitrogen to protect the amino group during subsequent reactions [1]. This protection strategy prevents unwanted side reactions and ensures regioselective modification of other positions on the aromatic ring. Following acetylation, nitration is performed using standard nitrating conditions to introduce the nitro group at the meta position relative to the acetamide [1].
Subsequent hydrolysis of the acetyl protecting group regenerates the free aniline, which then undergoes reductive amination with acetaldehyde under carefully controlled conditions [1]. This transformation produces both mono- and dialkylated amine products, with the diethylated compound being the desired product. The reaction conditions are optimized to favor formation of the diethylamino derivative, which exhibits superior biological activity compared to the monoethyl analogue [1].
For the preparation of optimized analogues such as compound (R)-30 (BRD9500), alternative synthetic routes have been developed that introduce fluorinated morpholine substituents [1]. These modifications require specialized reagents and reaction conditions, including the use of 3,4-difluoropropiophenone as a starting material, followed by alkylation with ethyl bromoacetate and condensation with hydrazine to construct the dihydropyridazinone ring system [1].
The formation of the hydrochloride salt of Antitumor agent-100 follows standard pharmaceutical salt formation protocols designed to improve the compound's physicochemical properties, including aqueous solubility, crystallinity, and stability [2]. The process involves treatment of the free base form of the compound with hydrochloric acid under controlled conditions.
The salt formation is typically conducted in an appropriate organic solvent system that allows for dissolution of the free base while facilitating precipitation of the hydrochloride salt [2]. Common solvents for this transformation include alcohols, ethers, or mixtures thereof, chosen based on the solubility profile of both the starting material and the desired salt form.
The stoichiometry of the salt formation reaction is carefully controlled to ensure complete conversion to the monhydrochloride salt, which corresponds to the molecular formula C17H15Cl2N3O with a molecular weight of 348.23 g/mol [2]. The reaction is monitored using appropriate analytical techniques to confirm complete conversion and assess the purity of the resulting salt.
Crystallization and purification of the hydrochloride salt employ recrystallization techniques from suitable solvent systems to achieve pharmaceutical-grade purity levels exceeding 98% [2]. The crystalline form is characterized using techniques such as X-ray powder diffraction, differential scanning calorimetry, and thermal gravimetric analysis to confirm the solid-state properties and ensure batch-to-batch consistency.
The optimization of synthetic yield and purity for Antitumor agent-100 synthesis follows established principles of process chemistry and pharmaceutical development [3]. Key parameters that influence overall process efficiency include reaction temperature, reaction time, solvent selection, catalyst loading, and workup procedures.
Temperature optimization studies focus on identifying conditions that maximize conversion while minimizing side product formation and compound degradation [3]. For the reductive amination step, careful control of temperature prevents over-alkylation and formation of tertiary amine byproducts. Reaction monitoring using thin-layer chromatography or high-performance liquid chromatography enables real-time assessment of conversion and product quality.
Solvent system optimization involves systematic evaluation of different solvent combinations to improve reaction rates, selectivity, and ease of product isolation [4]. Green chemistry principles are increasingly applied to these optimization efforts, with preference given to environmentally benign solvents such as water, alcohols, and recyclable organic solvents [4]. The development of aqueous-based synthetic protocols represents a significant advancement in reducing environmental impact while maintaining high synthetic efficiency.
Catalyst optimization, particularly for palladium-catalyzed coupling reactions used in analogue synthesis, focuses on minimizing catalyst loading while maintaining high conversion rates [4]. Advanced catalyst systems have enabled reductions from traditional loadings of 92,000 parts per million to optimized levels of 500 parts per million, representing a significant improvement in both cost efficiency and environmental sustainability [4].
Purification strategies employ a combination of crystallization, chromatographic separation, and extraction techniques optimized for each specific transformation [5]. Solid-phase extraction methods have been developed that reduce solvent consumption by approximately 90% while maintaining high purity levels [5]. These approaches utilize fixed resin beds for adsorption and elution, followed by solvent extraction and crystallization to achieve final purity levels exceeding 95% [5].
The development of structural analogues of Antitumor agent-100 follows systematic structure-activity relationship exploration designed to optimize both potency and pharmacokinetic properties [1]. The derivatization strategies focus on three primary structural regions: the dihydropyridazinone core, the aromatic substitution pattern, and the aliphatic substituents.
Core scaffold modifications include isosteric replacement of the dihydropyridazinone ring with alternative heterocycles such as pyrazolones [1]. These modifications maintain the essential pharmacophore elements while potentially improving metabolic stability and reducing structural liabilities. The 5,5-dimethylpyrazolone analogues represent one such approach, although these compounds generally exhibit reduced biological activity compared to the parent dihydropyridazinone structure [1].
Aromatic ring modifications encompass systematic exploration of halogen substitution patterns, with particular focus on chloro, bromo, and fluoro derivatives [1]. The dichloro analogue (compound 31) demonstrates improved potency with a HeLa EC50 of 4.5 nanomolar, representing a significant enhancement over the parent structure [1]. Fluorine incorporation, as exemplified by the fluoromorpholino derivative (R)-30, provides the most potent analogue identified to date with an EC50 of 1.6 nanomolar [1].
Substitution of the diethylamino group with various heterocyclic moieties has yielded compounds with diverse activity profiles [1]. The morpholino analogue (compound 9) maintains significant activity while offering improved metabolic stability compared to the dialkylamino parent compound [1]. Additional heterocyclic replacements including piperazine and pyrrolidine derivatives have been explored, with varying degrees of success in maintaining target engagement and cellular potency.
Stereochemical considerations play a crucial role in analogue design, with consistent observation that (R)-enantiomers exhibit 200- to 500-fold higher potency compared to their (S)-counterparts [1]. This stereochemical preference necessitates enantioselective synthetic approaches or chiral resolution techniques to access the more active enantiomers for biological evaluation.
Scale-up considerations for Antitumor agent-100 production encompass multiple aspects of process intensification, environmental sustainability, and manufacturing economics [6] [7]. The transition from laboratory-scale synthesis to pilot-scale and commercial production requires careful evaluation of reaction kinetics, heat transfer, mass transfer, and safety parameters.
Continuous flow processing represents a significant advancement in scale-up methodology, offering improved control over reaction parameters and enhanced safety profiles [7]. For complex multi-step syntheses, continuous flow systems enable precise temperature and residence time control, leading to improved yields and reduced byproduct formation. The implementation of continuous flow processes for the production of pharmaceutical compounds has demonstrated scalability from milliliter to hectoliter scales while maintaining consistent product quality [7].
Green chemistry approaches focus on reducing environmental impact through solvent reduction, catalyst recycling, and waste minimization [4] [8]. The development of aqueous-based synthetic protocols represents a major advancement, with some processes conducting reactions primarily in recyclable water rather than organic solvents [4]. These approaches have demonstrated the feasibility of reducing organic solvent consumption by up to 90% while maintaining high product yields and purity [4].
Catalyst recycling strategies have been implemented to address both economic and environmental concerns associated with precious metal catalysis [4]. Advanced separation techniques enable recovery and reuse of palladium catalysts with minimal activity loss, reducing overall catalyst consumption and associated costs. These approaches have particular relevance for large-scale production where catalyst costs can represent a significant fraction of total manufacturing expenses.
Solid-phase extraction and crystallization optimization contribute to improved process efficiency and reduced waste generation [5]. Fixed-bed adsorption systems enable concentration and purification of products while minimizing solvent consumption. Heptane recycling from final purification steps further reduces solvent waste, with demonstrated recyclability maintaining process efficiency across multiple cycles [5].
Process analytical technology implementation enables real-time monitoring and control of critical process parameters during scale-up operations [6]. Advanced analytical techniques including near-infrared spectroscopy, Raman spectroscopy, and online chromatography provide continuous feedback on reaction progress, enabling rapid optimization and troubleshooting during scale-up activities.